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molecular formula C10H9F3O3 B8587444 methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate CAS No. 959632-21-4

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate

Cat. No. B8587444
M. Wt: 234.17 g/mol
InChI Key: RUDDPYMBSUULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623896B2

Procedure details

To a solution of 4-hydroxymethyl-2-trifluoromethyl-benzoic acid methyl ester (Example I9) (7.15 g) in dichloromethane (150 ml) was added manganese dioxide (25.1 g). The reaction mixture stirred at ambient temperature for 2.5 hours. The reaction mixture was filtered over a plug of silica gel and the filtrate concentrated to give 4-formyl-2-trifluoromethyl-benzoic acid methyl ester (5.98 g), which was used without further purification. 1H-NMR (CDCl3, 400 MHz): 10.11 (s, 1H), 8.25-7.59 (m, 3H), 3.98 (s, 3H).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]=1[C:12]([F:13])([F:15])[F:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)CO)C(F)(F)F)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
25.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C=O)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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